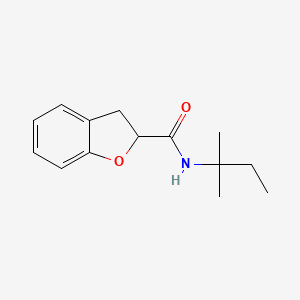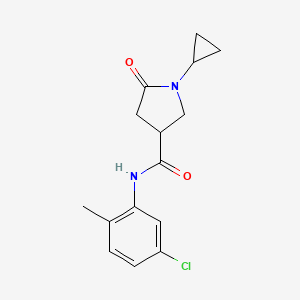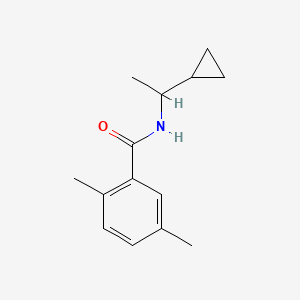![molecular formula C17H19NOS B7515813 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7515813.png)
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one, also known as MDPT, is a synthetic compound that belongs to the cathinone class of drugs. It is a designer drug that has been marketed as a research chemical and has gained popularity among the scientific community due to its potential therapeutic applications.
作用机制
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one acts as a potent inhibitor of the dopamine and norepinephrine transporters, leading to an increase in the levels of these neurotransmitters in the brain. This results in enhanced mood, increased energy, and improved cognitive function. Additionally, 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one has been found to act as a weak serotonin reuptake inhibitor, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one have been studied extensively in animal models. It has been found to increase locomotor activity, enhance cognitive function, and improve mood in rats. Additionally, 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one has been found to increase heart rate and blood pressure, suggesting that it may have potential as a cardiovascular stimulant.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one in lab experiments is its high potency and selectivity for the dopamine and norepinephrine transporters. This allows researchers to study the effects of these neurotransmitters on various physiological and behavioral processes. However, one of the limitations of using 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one is its potential for abuse and addiction, which may limit its usefulness in certain research settings.
未来方向
There are several potential future directions for research on 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one. One area of interest is its potential as a treatment for depression and other psychiatric disorders. Additionally, further studies are needed to determine the long-term effects of 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one on the brain and body, as well as its potential for abuse and addiction. Finally, there is a need for the development of safer and more effective cathinone-based compounds for use in scientific research.
合成方法
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one can be synthesized using a variety of methods, including reductive amination, condensation, and cyclization. One of the most common synthesis methods involves the reaction of 4-methyl-6,7-dihydrothieno[3,2-c]pyridine with 3-phenylpropanal in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
科学研究应用
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one has been primarily used in scientific research to study its potential therapeutic applications. It has been found to exhibit a high affinity for the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters. This suggests that 1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one may have potential as a treatment for conditions such as depression, attention deficit hyperactivity disorder (ADHD), and other psychiatric disorders.
属性
IUPAC Name |
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-13-15-10-12-20-16(15)9-11-18(13)17(19)8-7-14-5-3-2-4-6-14/h2-6,10,12-13H,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXAQBQFMXCUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C(=O)CCC3=CC=CC=C3)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methoxyethanone](/img/structure/B7515771.png)

![3-(2-Hydroxy-3-morpholin-4-ylpropyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515804.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515809.png)



![N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide](/img/structure/B7515842.png)
